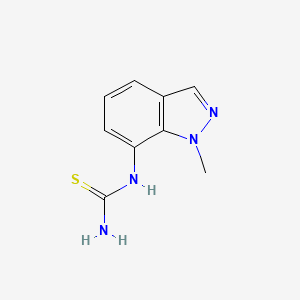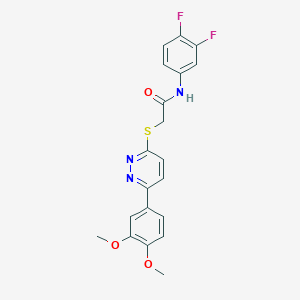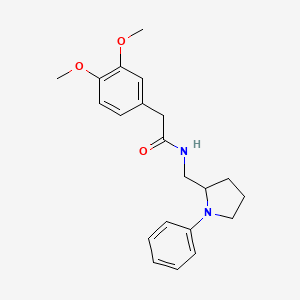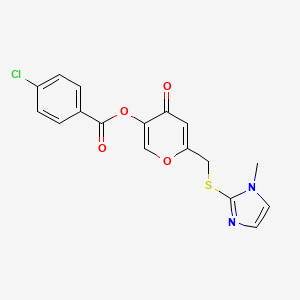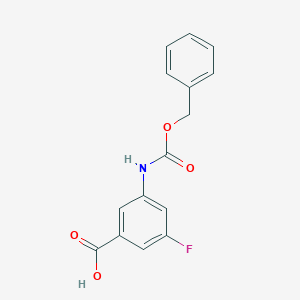
2,5-difluoro-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,5-difluoro-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzenesulfonamide, also known as DFP-10917, is a novel small molecule inhibitor that has been synthesized and studied for its potential applications in cancer treatment.
Scientific Research Applications
Synthesis and Characterization of Derivatives
- Chemical Synthesis and Applications : The exploration of benzenesulfonamide derivatives often involves the synthesis and characterization of novel compounds for potential applications in medicinal chemistry, materials science, and as catalysts in chemical reactions. For example, the synthesis of novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides has shown potential for anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities (Ş. Küçükgüzel et al., 2013).
Biological Evaluation and Antimicrobial Activity
- Antimicrobial Agents : Several studies have focused on synthesizing sulfonamide derivatives to evaluate their antimicrobial properties. For instance, new derivatives of benzenesulfonamide hybridized with various substituted pyrazole and thiazole rings have been synthesized and evaluated for their antimicrobial activities, showing promising results against a range of bacterial and fungal pathogens (H. Abbas et al., 2017).
Anticancer and Anti-Inflammatory Applications
- Anticancer Activity : The development of benzenesulfonamide derivatives for anticancer applications has been a significant area of research. Compounds such as N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives have been prepared and tested against various cancer cell lines, with some showing higher potency than standard drugs like Doxorubicin (Somayeh Motavallizadeh et al., 2014).
Carbonic Anhydrase Inhibition
- Carbonic Anhydrase Inhibition for Therapeutic Applications : Sulfonamide derivatives are well known for their ability to inhibit carbonic anhydrase, an enzyme implicated in various physiological disorders. Research into thiopyrimidine-benzenesulfonamide conjugates has revealed their potential as selective inhibitors of carbonic anhydrase II, with implications for treating conditions like glaucoma (H. Abdel-Mohsen et al., 2020).
properties
IUPAC Name |
2,5-difluoro-N-[2-(6-oxo-4-phenylpyrimidin-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3O3S/c19-14-6-7-15(20)17(10-14)27(25,26)22-8-9-23-12-21-16(11-18(23)24)13-4-2-1-3-5-13/h1-7,10-12,22H,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGNMWYGWPLRTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCNS(=O)(=O)C3=C(C=CC(=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-difluoro-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-2-[(phenylsulfonyl)anilino]acetamide](/img/structure/B2390359.png)
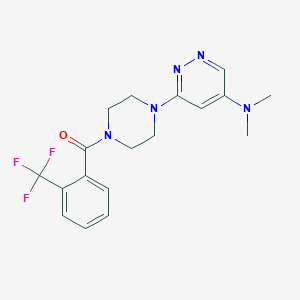
![8-((2,5-Dimethoxyphenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2390361.png)
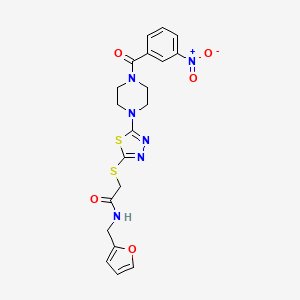
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2390364.png)
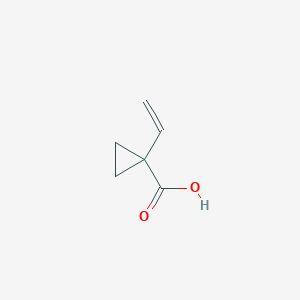
![N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2390368.png)
![Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2390371.png)
